3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid
Description
The compound 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid (molecular formula: C₁₃H₉ClFNO₂, molecular weight: 264.73 g/mol) is a halogenated pyrazole derivative featuring a propenoic acid side chain . It contains a 4-fluorophenyl group at position 1, a chlorine atom at position 5, and a methyl group at position 3 of the pyrazole ring. Despite its structural interest, commercial availability of this compound has been discontinued .
Properties
IUPAC Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8-11(6-7-12(18)19)13(14)17(16-8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPCSJDAVPGCQE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro and fluoro substituents via halogenation reactions. The final step often involves the formation of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly targeting its prop-2-enoic acid moiety. Reagents like H₂O₂ or tert-butyl hydroperoxide (t-BHP) are commonly used under controlled conditions (e.g., catalytic acid/base). Oxidation may lead to formation of carboxylic acid derivatives or epoxides, depending on the reaction environment.
Esterification and Amidation
Esterification is achieved via activation of the carboxylic acid group using reagents like POCl₃ in pyridine, followed by reaction with alcohols (e.g., ethanol). For example, a similar pyrazole derivative was esterified using POCl₃ at 0–5°C, yielding ethyl esters after workup .
Amidation involves coupling with amines using reagents like EDC/HOBt , forming amide bonds. This reaction is critical for modifying the compound’s bioactivity profile.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | POCl₃, pyridine | 0–5°C, overnight stirring | Ethyl ester derivatives |
| Amidation | EDC, HOBt, amine | Room temperature, 12–24 h | Amide derivatives |
Nucleophilic Substitution
The chlorine substituent on the pyrazole ring undergoes nucleophilic displacement. For example, reaction with NaOH in aqueous ethanol replaces Cl with hydroxyl groups, forming hydroxypyrazole derivatives. This substitution enhances hydrophilicity and alters biological interactions.
Hydrolysis
Ester hydrolysis to regenerate the carboxylic acid is achieved using KOH in ethanol. For instance, ester derivatives are refluxed with KOH to yield the parent acid, a key step in synthesizing conjugates or prodrugs .
Biological Target Interactions
The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic interactions. For example, its pyrazole core engages with Glu5 and Glu9 residues in protein targets, mimicking natural ligand binding. This interaction is critical for its reported anti-inflammatory or antitumor activities .
Key Structural and Reactivity Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClF₁N₂O₂ |
| Molecular Weight | 324.71 g/mol |
| Solubility | Insoluble in water, soluble in DMSO |
Research Findings
-
Synthesis : The compound is typically prepared via multi-step organic synthesis, including cyclization of pyrazole precursors and subsequent functionalization of the prop-2-enoic acid group .
-
Mechanistic Insights : Molecular docking studies reveal that substituents like the 4-fluorophenyl group enhance binding affinity to hydrophobic pockets in targets such as annexin A2−S100A10 protein complexes .
References EvitaChem Product Information (2025). ACS Publications (2011). Asian Publication Corporation (2025).
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of pyrazole have been linked to the inhibition of key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Herbicide Development
The unique structure of 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid positions it as a candidate for herbicide development. Research into similar compounds has demonstrated their efficacy in controlling weed growth through selective inhibition of plant growth regulators . This could lead to the development of environmentally friendly herbicides with reduced toxicity to non-target species.
Polymer Chemistry
The compound's reactivity allows for its use in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has indicated that incorporating pyrazole derivatives into polymer systems can improve their performance in various applications, including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Effects
Halogen atoms (Cl, F, Br) significantly influence electronic properties and molecular packing. For example:
- Chloro vs. Such substitutions can modulate binding affinities in therapeutic contexts .
- Fluorine Impact: The 4-fluorophenyl group in the main compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues. For instance, (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (C₁₀H₁₀F₄N₂O₅) shows distinct conformational flexibility due to fluorine's small size and strong C-F bonds .
Table 1: Halogen-Substituted Analogues
Aromatic Ring Modifications
Side Chain Variations
- Propenoic Acid vs. Thiazole: Thiazole-containing analogues (e.g., compound 4 in ) display antimicrobial activity, suggesting that the propenoic acid group in the main compound may offer distinct reactivity or hydrogen-bonding capabilities .
- For example, the dichlorophenylmethyl analogue (EN300-1826610) shows higher steric bulk, which could reduce bioavailability .
Biological Activity
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 268.68 g/mol
CAS Number: 956973-47-0
InChI Key: XYJBCGKJIYHRPK-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and cellular signaling pathways. Notably, it has been studied for its role as an androgen receptor antagonist , which is significant in prostate cancer therapy.
Antiproliferative Effects
A study published in PubMed evaluated a series of pyrazole derivatives, including this compound, for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). The findings indicated that certain derivatives exhibited potent antiproliferative effects, with one compound demonstrating an IC50 value of 18 μmol/L against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% .
| Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | Not specified | Reference |
Receptor Modulation
In addition to its antiproliferative effects, the compound has been investigated for its ability to modulate neurotensin receptors (NTS1 and NTS2). Compounds active at these receptors have been shown to exert analgesic effects across various nociceptive modalities, suggesting potential applications in pain management .
Case Studies
Case Study 1: Prostate Cancer Treatment
In a controlled laboratory setting, researchers synthesized several derivatives of the pyrazole compound and tested their effects on prostate cancer cells. The study revealed that modifications to the pyrazole structure could enhance antiproliferative activity, indicating a structure-activity relationship that could guide future drug design.
Case Study 2: Pain Management
Another study explored the analgesic properties of related compounds acting on neurotensin receptors. The findings suggested that selective targeting of these receptors could lead to effective pain relief strategies without the side effects commonly associated with traditional analgesics .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : An [M+H]⁺ ion at m/z 349.0452 (calculated: 349.0455) confirms molecular formula C₁₄H₁₀ClFNO₂ .
How do computational methods enhance understanding of this compound’s reactivity and electronic properties?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict:
- Molecular Docking : Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonding between the carboxylate and Arg120, supporting potential anti-inflammatory activity .
What strategies address contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.8–5.3 µM) may arise from:
- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤1% is critical) .
- Compound Stability : Degradation under high humidity (>60% RH) can reduce potency. Stability studies via LC-MS over 72 hours are recommended .
- Cell Line Selection : Use isogenic cell lines (e.g., RAW 264.7 vs. THP-1) to control for metabolic differences .
How can researchers optimize the compound’s solubility for in vitro assays?
Q. Basic Research Focus
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) in PBS (pH 7.4) to achieve working concentrations up to 100 µM .
- Salt Formation : Sodium or potassium salts of the carboxylic acid improve aqueous solubility by >50-fold .
What crystallographic challenges arise during refinement of halogen-substituted pyrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
